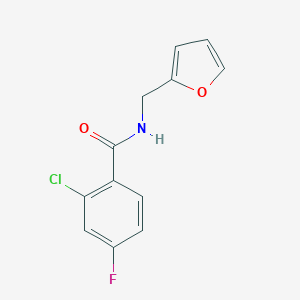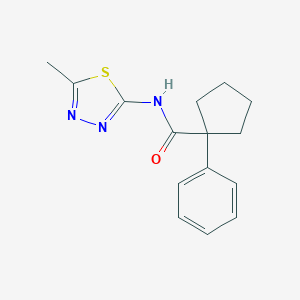
Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylate, also known as phenoxyacetyl fentanyl, is a synthetic opioid that has gained attention in recent years due to its potential for abuse. This compound is a derivative of fentanyl, a powerful painkiller that is often prescribed to treat severe pain. However, phenoxyacetyl fentanyl is not approved for medical use and is considered a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illegal status, this compound has been found in illicit drug products and has been linked to numerous overdose deaths.
作用機序
Like other opioids, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl works by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which in turn reduces the transmission of pain signals and produces feelings of euphoria. However, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl has a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its increased potency and risk of overdose.
Biochemical and Physiological Effects
Phenoxyacetyl fentanyl has a range of biochemical and physiological effects on the body. In addition to its analgesic effects, this compound can cause sedation, respiratory depression, and hypotension. It can also lead to nausea, vomiting, and constipation. Long-term use of Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl can result in tolerance, dependence, and addiction.
実験室実験の利点と制限
Phenoxyacetyl fentanyl has been used in laboratory experiments to study the pharmacological effects of opioids. One advantage of using this compound is its high potency, which allows for the study of low doses that may be difficult to achieve with other opioids. However, the illegal status of Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl and the potential for abuse limit its use in laboratory experiments.
将来の方向性
For research may include the development of new treatments for opioid addiction, the identification of biomarkers for overdose risk, and the evaluation of novel opioid receptor ligands. Additionally, studies may focus on the effects of Ethyl 1-(Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel)-3-piperidinecarboxylatel fentanyl on specific populations, such as pregnant women or individuals with co-occurring medical conditions.
合成法
Phenoxyacetyl fentanyl can be synthesized using a variety of methods, including the reaction of fentanyl with phenoxyacetic acid or Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel chloride. One common synthesis method involves the reaction of fentanyl with phenoxyacetic acid in the presence of a catalyst such as triethylamine. This reaction produces Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl as a white powder that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
Phenoxyacetyl fentanyl has been the subject of scientific research due to its potential for abuse and its effects on the body. Studies have shown that this compound has similar pharmacological properties to fentanyl, including potent analgesic effects and the ability to cause respiratory depression. However, Ethyl 1-(phenoxyacetyl)-3-piperidinecarboxylatel fentanyl has also been found to be more potent than fentanyl, which may increase the risk of overdose.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
ethyl 1-(2-phenoxyacetyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-2-20-16(19)13-7-6-10-17(11-13)15(18)12-21-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3 |
InChIキー |
USZWBQJWGAZCEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)


![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)